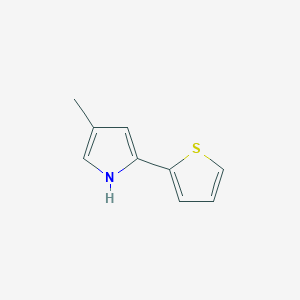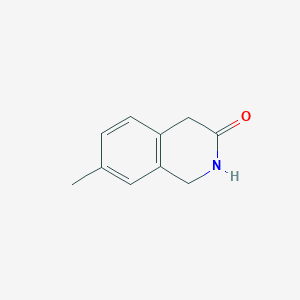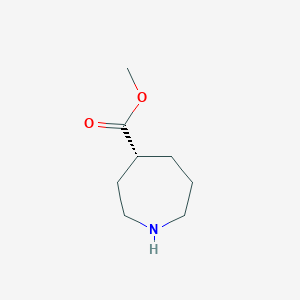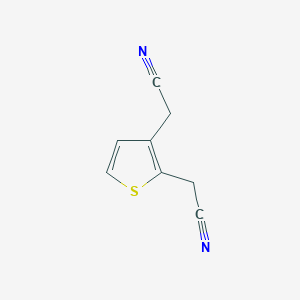
2,2'-(Thiophene-2,3-diyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Thiophene-2,3-diyl)diacetonitrile is an organic compound with the molecular formula C8H6N2S It features a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom, and two acetonitrile groups attached at the 2 and 3 positions of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiophene-2,3-diyl)diacetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiophene-2,3-dialdehyde and malononitrile in the presence of a base such as piperidine . The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Thiophene-2,3-diyl)diacetonitrile are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Thiophene-2,3-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile groups.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2,2’-(Thiophene-2,3-diyl)diamine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2,2’-(Thiophene-2,3-diyl)diacetonitrile has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers and organic semiconductors.
Materials Science: The compound is a building block for covalent organic frameworks (COFs) and other advanced materials.
Photocatalysis: It is employed in the development of photocatalysts for water splitting and hydrogen production.
Mechanism of Action
The mechanism of action of 2,2’-(Thiophene-2,3-diyl)diacetonitrile in its applications involves its ability to participate in π-conjugation and electron transfer processes. The thiophene ring provides a planar structure that facilitates π-π stacking interactions, enhancing charge mobility and electronic properties. The nitrile groups can act as electron-withdrawing groups, modulating the electronic properties of the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Thiophene-3,4-diyl)diacetonitrile: Similar structure but with nitrile groups at different positions.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A fused thiophene system with enhanced electronic properties.
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: Another thiophene derivative used in organic electronics.
Uniqueness
2,2’-(Thiophene-2,3-diyl)diacetonitrile is unique due to its specific substitution pattern on the thiophene ring, which influences its electronic properties and reactivity. This makes it a valuable building block for designing materials with tailored electronic and optical properties.
Properties
Molecular Formula |
C8H6N2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-[2-(cyanomethyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C8H6N2S/c9-4-1-7-3-6-11-8(7)2-5-10/h3,6H,1-2H2 |
InChI Key |
NHLQEUCLYUSNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)
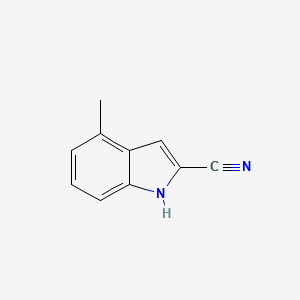
![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)
![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)
